molecular formula C21H20BrN3O3 B5495385 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5495385
M. Wt: 442.3 g/mol
InChI Key: LETZVNKXHPOBLL-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as BDEB, is a novel small molecule that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the activity of Akt, a kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, including the investigation of its potential applications in other fields, such as immunology and infectious disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile and to identify its molecular targets. Finally, the development of more efficient synthesis methods and analogs of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile may lead to the discovery of even more potent and selective compounds.

Synthesis Methods

The synthesis of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the condensation of 5-methoxy-1H-benzimidazole-2-carboxaldehyde with 3-(5-bromo-2,4-diethoxyphenyl)acrylonitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. This synthesis method has been optimized to yield high purity and high yield of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile.

Scientific Research Applications

3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antiviral therapy. In cancer research, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In antiviral therapy, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the replication of human cytomegalovirus, a common viral pathogen that causes severe disease in immunocompromised individuals.

properties

IUPAC Name

(Z)-3-(5-bromo-2,4-diethoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-4-27-19-11-20(28-5-2)16(22)9-13(19)8-14(12-23)21-24-17-7-6-15(26-3)10-18(17)25-21/h6-11H,4-5H2,1-3H3,(H,24,25)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETZVNKXHPOBLL-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

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